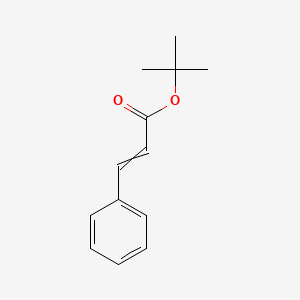

tert-Butyl cinnamate

描述

属性

分子式 |

C13H16O2 |

|---|---|

分子量 |

204.26 g/mol |

IUPAC 名称 |

tert-butyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI 键 |

AGKLVMVJXDFIGC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C=CC1=CC=CC=C1 |

同义词 |

utyl cinnamate tert-butyl cinnamate |

产品来源 |

United States |

准备方法

Acid-Catalyzed Fischer Esterification

The Fischer esterification method involves direct condensation of cinnamic acid with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reversible reaction, often conducted under reflux with azeotropic removal of water to drive equilibrium toward ester formation.

For example, a protocol analogous to tert-butyl benzoate synthesis employs cinnamic acid (1.0 equiv.), tert-butanol (5.0 equiv.), and H₂SO₄ (0.1 equiv.) in toluene at 110°C for 12 hours, yielding tert-butyl cinnamate in ~70–80% after aqueous workup and distillation. This method, while straightforward, requires careful control of water content to prevent hydrolysis.

Steglich Esterification Using Carbodiimide Reagents

The Steglich method, a non-acidic alternative, utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate cinnamic acid for coupling with tert-butanol. This approach is ideal for acid-sensitive substrates.

A generalized procedure involves stirring cinnamic acid (1.0 equiv.), tert-butanol (1.2 equiv.), EDC (1.5 equiv.), and DMAP (0.2 equiv.) in dichloromethane (DCM) at room temperature for 24–48 hours. The reaction achieves ≥90% conversion, as evidenced by GC-MS, with purification via silica gel chromatography yielding >95% pure product. This method avoids harsh acids but necessitates anhydrous conditions.

Table 1: Comparison of Steglich Esterification Conditions

Transesterification from Methyl Cinnamate

Transesterification replaces methyl groups in methyl cinnamate with tert-butanol using catalytic bases or acids. A PCl₃-mediated method demonstrates efficacy: methyl cinnamate (1.0 equiv.) reacts with tert-butanol (3.0 equiv.) and PCl₃ (0.67 equiv.) in acetonitrile at 80°C for 3 hours, achieving 78–92% yield under air. The mechanism proceeds via in situ generation of HCl, facilitating tert-butyl cation formation and subsequent nucleophilic substitution.

Acylation of tert-Butanol with Cinnamoyl Chloride

Cinnamoyl chloride, prepared from cinnamic acid and thionyl chloride (SOCl₂), reacts exothermically with tert-butanol in the presence of a base (e.g., pyridine) to form this compound. This two-step process, though high-yielding (>85%), requires handling corrosive reagents and rigorous moisture exclusion.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency and Practical Considerations

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 75–80 | 90 | 12–24 h | High |

| Steglich Esterification | 85–92 | 95 | 24–48 h | Moderate |

| Transesterification | 78–92 | 88 | 3–6 h | High |

| Acylation | 85–90 | 93 | 4–8 h | Low |

The Steglich method offers superior purity and reproducibility, whereas transesterification excels in speed and scalability. Fischer esterification remains cost-effective for industrial applications despite longer reaction times.

Characterization of this compound

¹H NMR (300 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 6.39 (d, J = 15.9 Hz, 1H, CH=), 7.32–7.60 (m, 5H, aromatic), 7.60 (d, J = 16.1 Hz, 1H, CH=).

¹³C NMR (75 MHz, CDCl₃): δ 27.8 (tert-butyl), 80.1 (C-O), 118.0 (CH=), 127.8–144.3 (aromatic), 166.8 (C=O).

GC-MS analysis confirms molecular ion peaks at m/z 204 (M⁺) and fragmentation patterns consistent with ester cleavage.

Applications and Derivatives

This compound serves as a precursor for:

-

Aziridination : Trans-aziridines synthesized via N–N ylide addition enable access to non-proteinogenic amino acids.

-

Pharmaceutical Intermediates : Semisynthetic ecdysteroid derivatives exhibit trypanocidal activity (IC₅₀ = 1.7 μM).

-

Polymer Modifiers : Incorporation into acrylate copolymers enhances UV stability and thermal resistance .

化学反应分析

Types of Reactions

tert-Butyl cinnamate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to cinnamic acid and tert-butanol in the presence of an acid or base.

Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Cinnamic acid and tert-butanol.

Reduction: Saturated ester (tert-butyl 3-phenylpropanoate).

Substitution: Various substituted cinnamate derivatives.

科学研究应用

tert-Butyl cinnamate has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

Industry: Employed in the formulation of fragrances, flavorings, and cosmetics due to its pleasant aroma.

作用机制

The mechanism of action of tert-Butyl cinnamate is primarily related to its ester functionality. In biological systems, esters can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The cinnamate moiety may also interact with enzymes and receptors, leading to potential biological effects.

相似化合物的比较

Chemical Structure and Reactivity

The tert-butyl group imparts steric hindrance and electron-donating effects, distinguishing it from other cinnamate esters:

- Reactivity Insights: this compound demonstrates excellent reactivity in alkyl ester reactions, comparable to tert-butyl 3-phenylpropanoate (96% yield) and tert-butyl hexanoate (94% yield) . The tert-butyl group enhances stability but may reduce reaction rates in sterically sensitive processes.

Key Research Findings

Reactivity Superiority : this compound outperforms many alkyl esters in transesterification yields, making it a valuable intermediate in organic synthesis .

Structural Influence on Bioactivity : While eugenyl and thymyl cinnamates show antiparasitic effects, the tert-butyl analog’s bioactivity requires further study .

Industrial Limitations : The tert-butyl group’s steric bulk likely limits applications in perfumery, where smaller esters (e.g., ethyl, benzyl) dominate .

常见问题

Q. What are the standard synthetic protocols for tert-butyl cinnamate, and how is structural confirmation achieved?

this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl acrylate reacts with phenylboronic acid under oxidative conditions using Pd(OAc)₂ as a catalyst. Purification is performed via flash column chromatography (n-pentane:ether = 10:1), yielding 85% product. Structural confirmation relies on -NMR (e.g., δ 7.59 ppm for the α,β-unsaturated proton) and HRMS (observed [M+H] at 205.1223) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- -NMR : Identifies olefinic protons (δ 7.59 ppm, ) and tert-butyl protons (δ 1.54 ppm, singlet).

- -NMR : Confirms carbonyl (δ 166.2 ppm) and aromatic carbons.

- HRMS : Validates molecular weight (CHO, exact mass 205.1223). These methods ensure purity and structural integrity .

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound is limited, general protocols for tert-butyl derivatives recommend:

- Using PPE (gloves, lab coat, goggles).

- Storing in a cool, dry place away from oxidizers.

- In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability and reactivity of cinnamate esters?

The tert-butyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack and hydrolysis. This stabilizes the ester under acidic or basic conditions, making it advantageous in multi-step syntheses. Computational studies (e.g., DFT) can model steric effects on reaction pathways .

Q. What strategies optimize catalytic efficiency in palladium-mediated syntheses of this compound?

Reaction optimization includes:

- Catalyst loading : Pd(OAc)₂ at 2–5 mol% balances cost and yield.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility.

- Oxidants : AgCO or Cu(OAc) enhance turnover frequency. Monitoring by TLC (R = 0.8 in n-pentane:ether) ensures reaction progress .

Q. How can this compound serve as a precursor in natural product synthesis?

The α,β-unsaturated ester moiety undergoes conjugate additions or cycloadditions. For example, it can act as a dienophile in Diels-Alder reactions to form six-membered rings. Its tert-butyl group also facilitates selective deprotection in complex molecule assembly .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Key challenges include:

- Purification : Flash chromatography becomes impractical; switch to recrystallization (e.g., using hexane/ethyl acetate).

- Catalyst recovery : Immobilized palladium catalysts or flow chemistry improve reusability.

- Byproduct management : Optimize stoichiometry to minimize boronic acid residues .

Methodological Resources

- Synthesis : Palladium-catalyzed cross-coupling (CAS #7042-36-6) .

- Characterization : NMR, HRMS, and chromatographic purity checks .

- Safety : Protocols for tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。